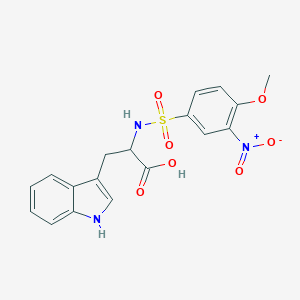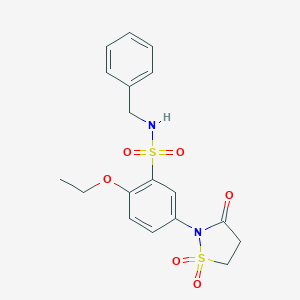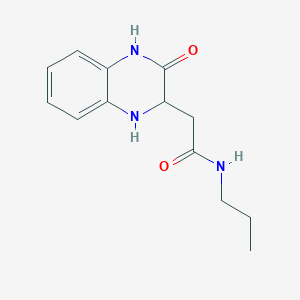
タクリジン
概要
説明
Synthesis Analysis
Tacrine derivatives have been synthesized for cancer therapeutics using the inhibitory properties of CDKs . A mild and greener protocol was developed for C–C (C (sp 3)−H functionalization) and C–N bond formation to synthesize functionalized tacrine derivatives .
Molecular Structure Analysis
A structure–activity relationship study of tacrine and some of its analogues in relation to their inhibitory activities against Alzheimer’s disease was reported . All of the molecular descriptors were calculated at the M062X/6–311++G(d,p) level of theory .
Chemical Reactions Analysis
Tacrine is suggested to be an anticholinesterase agent which reversibly binds with and inactivates cholinesterases . This inhibits the hydrolysis of acetylcholine released from functioning cholinergic neurons, thus leading to an accumulation of acetylcholine at cholinergic synapses .
Physical And Chemical Properties Analysis
Tacrine is a potent acetylcholinesterase (AChE) inhibitor . It is also a CYP1A2 substrate drug .
科学的研究の応用
アルツハイマー病の治療
タクリジンは、アルツハイマー病の治療のためのプロトタイプのコリンエステラーゼ阻害剤でした . タクリジンは、記憶や学習機能に不可欠なアセチルコリンのシナプスレベルを高めます . しかし、高い肝毒性のために撤退されました .
マルチターゲット指向型アセチルコリンエステラーゼ阻害剤
タクリジンは、マルチターゲット指向型アセチルコリンエステラーゼ阻害剤の開発のための研究において重要な出発点であり続けています . これらの阻害剤は、アルツハイマー病の複雑な多因子的な性質に対処し、一度にアルツハイマー病の複数の側面を標的にするように設計されています .
神経疾患
アルツハイマー病に加えて、タクリジンは他の中枢神経系の疾患の治療に使用されてきました . タクリジンは、中枢神経系におけるアセチルコリンが媒介する神経伝達を制御します .
筋弛緩薬の作用の打ち消し
タクリジンは、筋弛緩薬の効果を打ち消すために使用されてきました . タクリジンは、筋肉の収縮を刺激する神経伝達物質であるアセチルコリンを分解する酵素を阻害することによって、そうします .
呼吸刺激剤
作用機序
Target of Action
Tacrine, also known as tetrahydroaminoacridine (THA), primarily targets acetylcholinesterase (AChE) . AChE is a crucial enzyme involved in the cholinergic system, which plays a significant role in memory and cognition . By inhibiting AChE, tacrine increases the concentration of acetylcholine, a neurotransmitter, in the brain .
Mode of Action
Tacrine acts as a reversible cholinesterase inhibitor . It binds to AChE and inactivates it, preventing the hydrolysis of acetylcholine . This leads to an accumulation of acetylcholine at cholinergic synapses, enhancing cholinergic function . The increased acetylcholine levels can then improve communication between nerve cells in the brain, which are affected in Alzheimer’s disease .
Biochemical Pathways
The primary biochemical pathway affected by tacrine is the cholinergic pathway . By inhibiting AChE, tacrine increases the concentration of acetylcholine in the synaptic cleft . This allows for prolonged interaction of acetylcholine with its receptors, enhancing cholinergic transmission . This is particularly beneficial in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .
Pharmacokinetics
Tacrine exhibits a low oral bioavailability, ranging from 2.4% to 36%, due to extensive first-pass metabolism . It is primarily metabolized in the liver by the enzyme CYP1A2 . The drug has a short elimination half-life of 2-4 hours, and it is excreted via the kidneys . The pharmacokinetic profile of tacrine is nonlinear, with disproportionately low oral bioavailability at low doses compared to higher doses .
Result of Action
The inhibition of AChE and subsequent increase in acetylcholine levels by tacrine can lead to improved cognitive function in patients with Alzheimer’s disease . Tacrine use has been associated with hepatotoxicity, leading to its withdrawal from the market .
Action Environment
The action of tacrine can be influenced by various environmental factors. For instance, the use of more eco-friendly solvents such as deep eutectic solvents (DESs) in the synthesis of tacrine can enhance its yield . Furthermore, the development of tacrine derivatives or hybrids has been explored to improve its therapeutic efficacy and reduce side effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1,2,3,4-tetrahydroacridin-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJREFDVOIBQDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1684-40-8 (hydrochloride) | |
| Record name | Tacrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1037272 | |
| Record name | Tacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.36e-01 g/L | |
| Record name | Tacrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00382 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of tacrine is not fully known, but it is suggested that the drug is an anticholinesterase agent which reversibly binds with and inactivates cholinesterases. This inhibits the hydrolysis of acetylcholine released from functioning cholinergic neurons, thus leading to an accumulation of acetylcholine at cholinergic synapses. The result is a prolonged effect of acetylcholine. | |
| Record name | Tacrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00382 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
321-64-2, 206658-92-6 | |
| Record name | Tacrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tacrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tacrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00382 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tacrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tacrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TACRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VX7YNB537 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183.5 °C | |
| Record name | Tacrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00382 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-cyclohexyl-3-(4-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B349551.png)
![5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B349552.png)

![N-[3-(dimethylamino)propyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide](/img/structure/B349584.png)
![Tert-butyl 2-{5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethylcarbamate](/img/structure/B349586.png)
![2-[4-Ethoxy-3-(4-morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B349589.png)

![5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxy-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B349591.png)
![1-(4-Butoxyphenyl)-7-methyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349598.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B349601.png)


![9-(4-fluorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B349611.png)
